molecular formula C11H20O2 B13274146 2-(Oxan-4-yl)cyclohexan-1-ol

2-(Oxan-4-yl)cyclohexan-1-ol

Cat. No.: B13274146
M. Wt: 184.27 g/mol
InChI Key: GQSXCDAJYINAQJ-UHFFFAOYSA-N
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Description

2-(Oxan-4-yl)cyclohexan-1-ol (IUPAC name: (1R,2S)-2-(oxan-4-yl)cyclohexan-1-ol) is a bicyclic alcohol characterized by a cyclohexanol backbone substituted at the C2 position with a tetrahydropyran (oxane) ring. Its molecular formula is C₁₁H₂₀O₂, with a molecular weight of 184.27 g/mol. The compound exhibits stereochemical specificity, existing as a racemic mixture of the (1R,2S) and (1S,2R) enantiomers .

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

2-(oxan-4-yl)cyclohexan-1-ol

InChI

InChI=1S/C11H20O2/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h9-12H,1-8H2

InChI Key

GQSXCDAJYINAQJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C2CCOCC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxan-4-yl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclohexanone with oxan-4-ylmethanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate oxan-4-ylmethyl cyclohexanone, which is subsequently reduced to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The starting materials are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-(Oxan-4-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Oxan-4-yl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Oxan-4-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The oxan-4-yl group can also interact with hydrophobic regions of proteins and other macromolecules, affecting their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The table below summarizes key structural and physicochemical differences between 2-(Oxan-4-yl)cyclohexan-1-ol and selected analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Functional Groups Purity/Yield CAS Number
This compound C₁₁H₂₀O₂ 184.27 Oxan-4-yl Ether, Alcohol - -
4-Oxo-1-(trifluoromethyl)cyclohexan-1-ol C₇H₉F₃O₂ 180.14 Trifluoromethyl, Oxo Ketone, CF₃, Alcohol 55% yield EN300-761558
rac-(1R,2S)-2-(2-bromophenyl)cyclohexan-1-ol C₁₃H₁₇BrO 269.18 2-Bromophenyl Aryl bromide, Alcohol 95% EN300-761603
4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol C₁₅H₂₈O 224.39 Cyclohexyl, propyl Alcohol - 50807-15-3
Key Observations:
  • Polarity and Solubility : The oxane group in this compound enhances polarity compared to alkyl-substituted analogs (e.g., 4-(2-cyclohexylpropyl)cyclohexan-1-ol ), likely improving solubility in polar aprotic solvents.
  • Acidity : The hydroxyl group in 4-Oxo-1-(trifluoromethyl)cyclohexan-1-ol is more acidic due to the electron-withdrawing trifluoromethyl group, whereas the oxane substituent in this compound exerts an electron-donating effect, reducing acidity .

Biological Activity

2-(Oxan-4-yl)cyclohexan-1-ol is a compound of growing interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a cyclohexane ring substituted with an oxan-4-yl group and a hydroxyl functional group. These moieties contribute to its reactivity and interaction with biological targets. The hydroxyl group is particularly significant as it can form hydrogen bonds, influencing the compound's interaction with proteins and other biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The following mechanisms have been proposed:

  • Hydrogen Bond Formation : The hydroxyl group can engage in hydrogen bonding with polar biomolecules, potentially altering their structure and function.
  • Hydrophobic Interactions : The oxan-4-yl group allows the compound to interact with hydrophobic regions of proteins, which may influence enzyme activity or receptor binding.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Antimicrobial Activity

Studies have indicated that the compound exhibits antimicrobial properties, potentially through mechanisms similar to those observed in other cyclohexanol derivatives. Its ability to disrupt microbial cell membranes or inhibit essential enzymes may contribute to this effect.

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Preliminary results suggest that it may effectively neutralize free radicals, thereby protecting cells from oxidative stress .

Antiproliferative Effects

In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. The selectivity index indicates its potential for targeted therapeutic applications while minimizing toxicity to normal cells .

Research Findings

Recent studies have focused on the pharmacological potential of this compound. Key findings include:

Study Biological Activity Methodology Results
Antioxidant ActivityDPPH AssayIC50 = 767.09 µg/mL
AntiproliferativeMTT AssayInhibition of cancer cell growth
AntimicrobialAgar DiffusionEffective against various pathogens

Case Studies

A notable case study involved the evaluation of this compound's effects on human cancer cell lines. The compound demonstrated significant antiproliferative activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cells, suggesting its potential as a chemotherapeutic agent .

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